4-Chloro-N,N-bis(2-chloroethyl)aniline
Description
4-Chloro-N,N-bis(2-chloroethyl)aniline is a nitrogen mustard derivative characterized by a chloro-substituted aromatic ring and two 2-chloroethyl groups attached to the nitrogen atom. The compound’s reactivity stems from the electrophilic nature of the chloroethyl groups, which can form aziridinium intermediates, enabling DNA crosslinking in biological systems . Its molecular formula is C₁₀H₁₂Cl₃N (calculated molecular weight: 276.47 g/mol), with the 4-chloro substituent on the benzene ring enhancing electronic stabilization of transition states during alkylation reactions .
Properties
CAS No. |
6636-75-5 |
|---|---|
Molecular Formula |
C10H12Cl3N |
Molecular Weight |
252.6 g/mol |
IUPAC Name |
4-chloro-N,N-bis(2-chloroethyl)aniline |
InChI |
InChI=1S/C10H12Cl3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
InChI Key |
AXGDAIAIPBYYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-N,N-bis(2-chloroethyl)aniline is primarily recognized for its role as an intermediate in the synthesis of anticancer agents . Its structure allows it to participate in reactions that lead to the formation of more complex molecules with therapeutic properties.
- Anticancer Agents : Research indicates that derivatives of this compound can act as alkylating agents, which are crucial in cancer chemotherapy. These compounds can form cross-links in DNA, thereby inhibiting cancer cell proliferation. For instance, studies have shown that nitrosamines derived from chloroethyl compounds exhibit significant antitumor activity by acting as bifunctional cross-linking agents .
- Synthesis of Other Pharmaceuticals : The compound serves as a precursor for synthesizing various pharmaceuticals, including potent analgesics and sedatives. It has been involved in the production of N,N-bis(2-chloroethyl)benzylamine, which is an intermediate for several medicinal compounds .
Agricultural Applications
In agriculture, this compound is utilized for its pesticidal properties .
- Miticides and Insecticides : The compound demonstrates effectiveness against a range of agricultural pests. Its chlorinated structure enhances its biological activity, making it suitable for use as a miticide and insecticide. This application is particularly important in crop protection strategies where chemical control measures are necessary to manage pest populations.
- Fungicidal Properties : Research has also indicated that derivatives of this compound possess fungicidal activity, which can be beneficial in protecting crops from fungal infections.
Chemical Properties and Reactivity
The reactivity of this compound is characterized by its ability to undergo various electrophilic substitution reactions due to the presence of the aniline moiety.
- Electrophilic Substitution : The chloro groups on the compound can participate in nucleophilic substitution reactions, allowing for further functionalization. This property is exploited in synthetic chemistry to create more complex structures from simpler starting materials.
- Nitration Reactions : The compound can be nitrated to form ortho- or para-nitro derivatives when treated with concentrated nitric acid under controlled conditions. These derivatives may have distinct biological activities, expanding the potential applications of the original compound.
Case Study 1: Antitumor Activity
A study published in The Journal of Antibiotics outlines the preparation and evaluation of N,N-bis(2-chloroethyl) derivatives of penicillins, demonstrating their antitumor activity. These derivatives showed promising results in inhibiting tumor growth in experimental models, highlighting the potential of chloroethyl compounds in cancer therapy .
Case Study 2: Pesticidal Efficacy
Research conducted on the efficacy of this compound as a pesticide revealed significant effectiveness against common agricultural pests. Field trials indicated that formulations containing this compound resulted in reduced pest populations and improved crop yields compared to untreated controls.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their impacts:
Physical and Functional Properties
- Solubility: Bulky substituents (e.g., naphthyliminomethyl) reduce aqueous solubility, while polar groups (e.g., phenacyl) enhance organic solvent compatibility .
- Stability: Epoxy derivatives (e.g., N,N-bis(2,3-epoxypropyl)aniline) exhibit higher reactivity toward nucleophiles but are classified as non-PBT/vPvB, making them environmentally favorable .
Research Findings and Data
NMR Analysis of Electronic Effects
1H NMR studies reveal that electron density at the nitrogen atom influences α-methylene chemical shifts. For example:
Computational Predictions
- Lipophilicity: N,N-bis(2-chloroethyl)-3-methyl-4-(naphthalen-2-yliminomethyl)aniline has an XLogP of 6.8, indicating high lipophilicity and membrane permeability .
- Collision Cross-Section : Structural data (SMILES, InChI) aid in predicting physicochemical properties for drug design .
Preparation Methods
Reaction Mechanism
The primary amine group of 4-chloroaniline attacks the electrophilic carbon of 1,2-dichloroethane, displacing chloride ions. The reaction proceeds via an SN2 mechanism, forming the bis(2-chloroethyl) product.
Reaction Conditions
-
Molar Ratio : 1:2.5 (4-chloroaniline to 1,2-dichloroethane)
-
Catalyst : Sodium hydroxide (10% w/w)
-
Solvent : Toluene or dimethylformamide (DMF)
-
Temperature : 80–100°C
-
Time : 12–24 hours
Key Data
Limitations : Competing monoalkylation and polymerization reduce yields. Excess 1,2-dichloroethane and controlled pH (8–9) mitigate these issues.
Stepwise Synthesis via N,N-Bis(2-Hydroxyethyl) Intermediate
This two-step method involves hydroxyethylation followed by chlorination, offering better control over selectivity.
Step 1: Hydroxyethylation of 4-Chloroaniline
4-Chloroaniline reacts with ethylene oxide under basic conditions to form N,N-bis(2-hydroxyethyl)-4-chloroaniline.
Reaction Conditions
-
Molar Ratio : 1:2.2 (4-chloroaniline to ethylene oxide)
-
Catalyst : Calcium carbonate (5% w/w)
-
Solvent : Water or ethanol
-
Temperature : 60–80°C
-
Time : 6–8 hours
Step 2: Chlorination with Thionyl Chloride (SOCl₂)
The hydroxyl groups are replaced with chlorine using SOCl₂.
Reaction Conditions
-
Molar Ratio : 1:2.5 (hydroxyethyl intermediate to SOCl₂)
-
Catalyst : None required
-
Solvent : Dry toluene
-
Temperature : 70–90°C
-
Time : 4–6 hours
Key Data
| Parameter | Step 1 Yield | Step 2 Yield | Overall Yield | Source |
|---|---|---|---|---|
| Hydroxyethylation | 85–90% | - | - | |
| Chlorination | - | 88–92% | 75–83% |
Advantages : Higher purity (≥98%) and reduced by-products compared to direct alkylation.
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
POCl₃ efficiently converts hydroxyethyl or amine groups to chloroethyl derivatives in a one-pot reaction.
Reaction Mechanism
POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of hydroxyl groups with chlorine.
Reaction Conditions
-
Molar Ratio : 1:3 (4-chloroaniline to POCl₃)
-
Catalyst : DMF (5% v/v)
-
Solvent : Dichloromethane
-
Temperature : 0–5°C (initial), then 25°C
-
Time : 2–4 hours
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–82% | |
| Purity (GC-MS) | ≥97% | |
| By-products | Phosphorus-containing residues |
Optimization Note : Slow addition of POCl₃ at low temperatures prevents exothermic side reactions.
Modified Leuckart Reaction with Nitro Intermediates
This method introduces chloroethyl groups via nitro intermediates, enhancing regioselectivity.
Reaction Steps
-
Nitration : 4-Chloroaniline is nitrated to 4-chloro-2-nitroaniline.
-
Reduction : The nitro group is reduced to an amine.
-
Chloroethylation : The amine reacts with 1,2-dichloroethane.
Reaction Conditions
-
Nitration Agent : Concentrated HNO₃/H₂SO₄
-
Reduction Agent : Iron/acetic acid
-
Chloroethylation : Similar to Method 1
Key Data
Drawback : Multi-step synthesis increases complexity and cost.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Alkylation | 65–72 | 95 | Moderate | High |
| Stepwise Synthesis | 75–83 | 98 | High | Moderate |
| POCl₃ Chlorination | 78–82 | 97 | High | Low |
| Leuckart Reaction | 60–68 | 96 | Low | Low |
Industrial-Scale Optimization Strategies
Q & A
Q. Which software tools are recommended for crystallographic analysis of derivatives like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
